

Dichapetalin J: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Dichapetalin J	
Cat. No.:	B15193984	Get Quote

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Abstract

Dichapetalin J is a member of the dichapetalin class of meroterpenoids, natural products isolated from plants of the Dichapetalum genus. These compounds are characterized by a unique chemical architecture, featuring a dammarane-type triterpenoid skeleton fused with a C6-C2 unit to form a 2-phenylpyran moiety, and exhibit a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and cytotoxic effects of **Dichapetalin J**, based on currently available scientific literature. Detailed experimental methodologies for its isolation and cytotoxicity assessment are also presented, alongside a workflow diagram for its purification.

Chemical Structure and Physicochemical Properties

Dichapetalin J was first isolated from a Filipino collection of Dichapetalum gelonioides. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for Dichapetalin J



Property	Value	
Molecular Formula	Сз9Н50О6	
Molecular Weight	618.8 g/mol	
General Class	Meroterpenoid (Dichapetalin-type)	
Core Skeleton	Dammarane-type triterpenoid	
Key Structural Features	2-phenylpyran moiety fused to the A ring of the triterpenoid core, variable C-17 side chain.[1][2]	
¹ H NMR Data	The proton NMR spectrum of Dichapetalin J displays characteristic signals for its complex polycyclic structure. (Refer to primary literature for detailed spectral data)	
¹³ C NMR Data	The carbon-13 NMR spectrum confirms the presence of 39 carbon atoms, corresponding to the molecular formula. (Refer to primary literature for detailed spectral data)	
Mass Spectrometry Data	High-resolution mass spectrometry data supports the elemental composition of C ₃₉ H ₅₀ O ₆ . (Refer to primary literature for detailed spectral data)	

Biological Activity

The dichapetalin class of compounds has been reported to possess a variety of biological activities, including cytotoxic, anti-inflammatory, and anthelmintic properties.[3][4] **Dichapetalin J**, specifically, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of **Dichapetalin J** (IC₅₀ Values)



Cell Line	Cancer Type	IC₅₀ (μg/mL)
A549	Lung Carcinoma	> 20
HCT-8	Colon Adenocarcinoma	1.8
LNCaP	Prostate Carcinoma	2.3
SF-295	Glioblastoma	1.5
SW620	Colon Adenocarcinoma	2.1
UACC-257	Melanoma	1.9

Data sourced from Fang et al., 2006.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **Dichapetalin J**. The broader class of dichapetalins is known to exhibit cytotoxic and anti-inflammatory effects, suggesting potential interactions with pathways regulating cell proliferation, apoptosis, and inflammation. However, further research is required to elucidate the precise mechanism of action for **Dichapetalin J**.

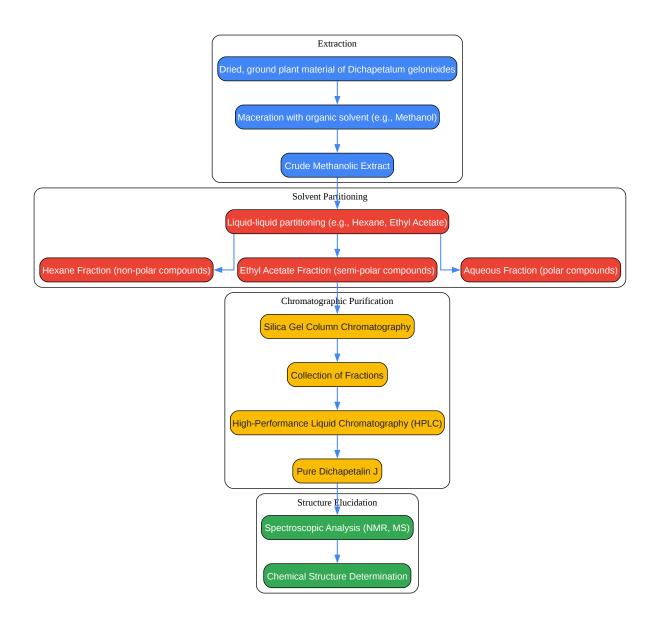
Experimental Protocols

The following sections provide a summary of the experimental methodologies used for the isolation and biological evaluation of **Dichapetalin J**, based on the available literature. For complete and detailed protocols, it is recommended to consult the primary research articles.

Isolation of Dichapetalin J from Dichapetalum gelonioides**

The isolation of **Dichapetalin J** involves a multi-step extraction and chromatographic purification process.





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Figure 1. General workflow for the isolation of **Dichapetalin J**.



Methodology Summary:

- Extraction: The dried and powdered plant material of Dichapetalum gelonioides is subjected to exhaustive extraction with a suitable organic solvent, such as methanol, at room temperature.
- Solvent Partitioning: The resulting crude extract is then partitioned between different
 immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate
 compounds based on their solubility. The fraction containing **Dichapetalin J** (typically the
 ethyl acetate fraction) is collected.
- Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:
 - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity to separate the components into different fractions.
 - High-Performance Liquid Chromatography (HPLC): Fractions containing **Dichapetalin J** are further purified using reversed-phase or normal-phase HPLC to yield the pure compound.
- Structure Elucidation: The chemical structure of the isolated **Dichapetalin J** is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry.

Cytotoxicity Assay

The cytotoxic activity of **Dichapetalin J** is typically evaluated using in vitro cell-based assays.

Methodology Summary:

 Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.



- Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight.
 They are then treated with various concentrations of **Dichapetalin J** for a specified period (e.g., 48 or 72 hours).
- Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT
 (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B)
 assay. The absorbance is measured using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Dichapetalin J is a structurally interesting natural product with demonstrated in vitro cytotoxic activity against several human cancer cell lines. This technical guide provides a summary of its chemical and biological properties based on the current scientific literature. Further research is warranted to elucidate its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates. Such studies will be crucial for evaluating its potential as a lead compound in drug discovery and development.

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